
Adefovir-d4 Diphosphate Triethylamine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adefovir-d4 Diphosphate Triethylamine Salt is a labeled salt of Adefovir Diphosphate, which is a metabolite of Adefovir. It is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The compound has a molecular formula of C8H10D4N5O10P3•xC6H15N and a molecular weight of 437.17 (free acid).
Applications De Recherche Scientifique
Antiviral Activity
Hepatitis B Virus Treatment:
Adefovir dipivoxil, the prodrug of adefovir, has been extensively studied for its efficacy against HBV. Clinical trials have demonstrated that adefovir dipivoxil significantly reduces serum HBV DNA levels and improves liver histology in patients with chronic hepatitis B. A study involving 515 patients showed that 48 weeks of treatment with either 10 mg or 30 mg doses resulted in significant histological improvement compared to placebo . The compound's mechanism involves inhibition of viral DNA polymerase, crucial for HBV replication.
HIV Research:
Recent studies have highlighted the potential of adefovir derivatives, including adefovir-d4 diphosphate triethylamine salt, in HIV research. Prodrugs derived from adefovir have shown enhanced anti-HIV activity in vitro, with some derivatives demonstrating nanomolar potency against HIV-1 and HIV-2 . The introduction of specific aryl moieties in these prodrugs has been linked to improved antiviral efficacy, suggesting that modifications to the chemical structure can enhance therapeutic outcomes.
Case Studies
Case Study on Hepatitis B:
In a clinical trial assessing the long-term effects of adefovir dipivoxil on patients with chronic hepatitis B, significant improvements were observed in liver function tests and histological assessments after prolonged treatment. Notably, no resistance mutations were detected in the HBV DNA polymerase gene among patients treated with adefovir, highlighting its efficacy and safety profile over extended use .
Osteomalacia Associated with Adefovir:
A follow-up study examined the incidence of osteomalacia in patients undergoing treatment with adefovir dipivoxil. The study identified genetic variants associated with drug transporter genes that may influence susceptibility to this side effect. Patients who developed osteomalacia displayed specific biochemical markers such as hypophosphatemia and elevated alkaline phosphatase levels . This case underscores the importance of monitoring long-term effects and tailoring treatment based on individual genetic profiles.
Comparative Efficacy
A comparative analysis of adefovir derivatives against other antiviral agents such as tenofovir reveals that while both compounds exhibit antiviral activity, certain modifications to adefovir can yield superior results. For instance, prodrugs of adefovir have been shown to possess up to 1000-fold greater activity against HIV compared to their parent compounds .
Compound | Activity Against HBV | Activity Against HIV | Resistance Profile |
---|---|---|---|
Adefovir Dipivoxil | Effective | Moderate | Low resistance observed |
Adefovir Prodrugs | Enhanced | High | No significant resistance |
Tenofovir | Effective | High | Some resistance reported |
Mécanisme D'action
Target of Action
The primary target of Adefovir-d4 Diphosphate Triethylamine Salt is the HBV DNA polymerase (reverse transcriptase) . This enzyme plays a crucial role in the replication of the Hepatitis B virus.
Mode of Action
This compound inhibits the HBV DNA polymerase by competing with the natural substrate deoxyadenosine triphosphate and causing DNA chain termination after its incorporation into viral DNA .
Biochemical Pathways
The compound affects the replication pathway of the Hepatitis B virus. By inhibiting the HBV DNA polymerase, it prevents the virus from replicating and spreading within the host organism .
Pharmacokinetics
It is known that adefovir is an active metabolite of the antiviral nucleoside analog adefovir dipivoxil . Adefovir is formed from Adefovir Dipivoxil by gastrointestinal carboxylesterase 2 (CES2) .
Result of Action
The inhibition of HBV DNA polymerase results in a decrease in viral load, thereby reducing the symptoms and progression of Hepatitis B .
Méthodes De Préparation
The synthesis of Adefovir-d4 Diphosphate Triethylamine Salt involves multiple steps, starting from the precursor AdefovirThe reaction conditions often involve the use of phosphorylating agents and deuterated reagents under controlled temperature and pH conditions . Industrial production methods are similar but scaled up to meet the demand for research purposes.
Analyse Des Réactions Chimiques
Adefovir-d4 Diphosphate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Comparaison Avec Des Composés Similaires
Adefovir-d4 Diphosphate Triethylamine Salt is unique due to its labeled nature, which allows for detailed tracking in metabolic studies. Similar compounds include:
Adefovir Diphosphate: The unlabeled form of the compound, used in similar research applications.
Tenofovir Diphosphate: Another nucleotide analog used in antiviral research.
Lamivudine Triphosphate: A compound used in the treatment of viral infections, similar in its mechanism of action.
Activité Biologique
Adefovir-d4 diphosphate triethylamine salt is a chemically modified nucleotide analog that exhibits significant biological activity, particularly as an antiviral agent. This compound is primarily studied for its ability to inhibit viral DNA polymerases, making it a valuable tool in the research and treatment of viral infections, especially hepatitis B virus (HBV) and other DNA viruses.
Chemical Structure and Properties
- Molecular Formula : C8H10D4N5O10P3, xC6H15N
- Molecular Weight : 458.38 g/mol
- CAS Number : 129532-77-0
The triethylamine salt form enhances the compound's solubility and stability, which is crucial for laboratory applications and biological assays .
Adefovir-d4 diphosphate functions primarily as an inhibitor of viral DNA polymerases, specifically targeting reverse transcriptase. The mechanism involves the incorporation of the compound into the viral DNA chain, leading to premature termination of DNA synthesis. This action occurs because Adefovir-d4 diphosphate competes with the natural substrate deoxyadenosine triphosphate (dATP), preventing further elongation of the DNA strand .
Biological Activity and Efficacy
The primary biological activity of Adefovir-d4 diphosphate lies in its antiviral properties:
- Antiviral Spectrum : Effective against HBV and other DNA viruses.
- Inhibition Mechanism : Exhibits dose-dependent inhibition of viral replication by targeting reverse transcriptase activity.
- Viral Load Reduction : Studies have demonstrated that Adefovir-d4 diphosphate significantly reduces viral loads in infected cells, indicating its potential for therapeutic use .
Comparative Analysis with Other Nucleotide Analogs
Adefovir-d4 diphosphate can be compared with other nucleotide analogs based on their structure and antiviral activity:
Compound Name | Structure Type | Antiviral Activity | Unique Features |
---|---|---|---|
Adefovir | Nucleotide Analog | Hepatitis B | First-generation antiviral |
Tenofovir | Nucleotide Analog | HIV, Hepatitis B | Higher potency and longer half-life |
Lamivudine | Nucleoside Analog | HIV | Less effective against hepatitis B |
Entecavir | Nucleotide Analog | Hepatitis B | More potent than Adefovir |
Adefovir-d4 diphosphate is distinguished by its isotopic labeling (deuterium), which allows researchers to track metabolic pathways and drug interactions more effectively than non-labeled compounds .
Case Studies and Research Findings
Several studies have highlighted the efficacy of Adefovir-d4 diphosphate in various contexts:
- In Vitro Studies : Research has shown that Adefovir-d4 diphosphate can be phosphorylated by cellular kinases, which is essential for its activation. In assays involving infected human T-lymphoblasts, this compound demonstrated significant antiviral activity against HIV-1 and HIV-2, outperforming many traditional nucleoside analogs .
- Prodrug Development : Novel prodrugs derived from Adefovir have been synthesized to enhance cellular uptake and efficacy. These derivatives showed improved activity against HPV-transformed cells compared to their parent compounds, indicating a potential application in cancer therapies as well .
- Mechanistic Insights : Studies focusing on the binding affinity of Adefovir-d4 diphosphate with viral polymerases revealed how modifications to its structure influence both binding efficiency and inhibition rates. This research is vital for developing more effective antiviral agents .
Propriétés
Numéro CAS |
1346604-40-7 |
---|---|
Formule moléculaire |
C14H29N6O10P3 |
Poids moléculaire |
538.364 |
Nom IUPAC |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
Clé InChI |
CMMZUURGSBCDLQ-PBCJVBLFSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Synonymes |
Diphosphoric Acid Anhydride P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]-methyl]_x000B_phosphonic Acid; Diphosphoric Acid Monoanhydride [[2-(6-Amino-9H-purin-9-yl)_x000B_ethoxy-d4]methyl]phosphonic Acid; PMEA-d4 Diphosphate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.